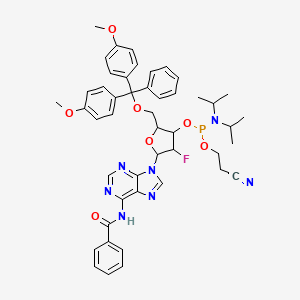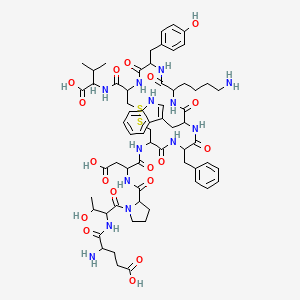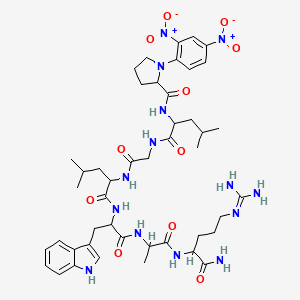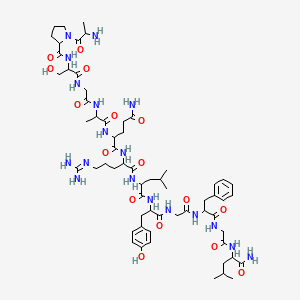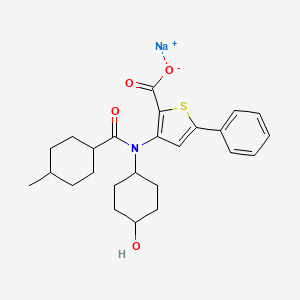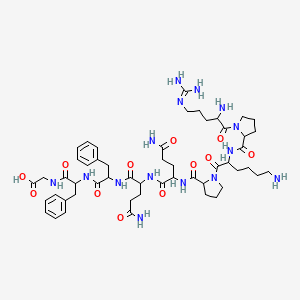
Substance P (1-9)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Substance P (1-9): is a nonapeptide derived from the larger peptide, Substance P. Substance P is a member of the tachykinin family of neuropeptides and is involved in various biological processes, including nociception and inflammation . Substance P (1-9) retains some of the biological activities of the full-length peptide and is known to reduce the inactivation of Substance P in certain tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Substance P (1-9) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods: : Industrial production of Substance P (1-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: : Substance P (1-9) can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Oxidation reactions may involve reagents such as hydrogen peroxide or iodine, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be carried out using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.
Substitution: Substitution reactions may involve the replacement of specific amino acid residues with analogs to study structure-activity relationships.
Major Products: : The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction would yield the monomeric form of the peptide .
Applications De Recherche Scientifique
Chemistry: : Substance P (1-9) is used in studies to understand the structure-activity relationships of tachykinin peptides. Researchers modify specific residues to investigate their roles in receptor binding and activation .
Biology: : In biological research, Substance P (1-9) is employed to study its effects on various cell types, including neurons and immune cells. It helps elucidate the mechanisms of nociception and inflammation .
Medicine: : Substance P (1-9) has potential therapeutic applications in pain management and inflammatory diseases. It is also investigated for its role in modulating immune responses and its potential use in treating conditions like arthritis and inflammatory bowel disease .
Industry: : In the pharmaceutical industry, Substance P (1-9) is used in drug development and screening assays to identify new therapeutic agents targeting the tachykinin receptor system .
Mécanisme D'action
Substance P (1-9) exerts its effects by binding to the neurokinin-1 receptor (NK-1R), a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and activation of protein kinase C (PKC), ultimately leading to various cellular responses such as pain perception and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Other members of the tachykinin family include neurokinin A, neurokinin B, and hemokinin-1. These peptides share structural similarities with Substance P and bind to different neurokinin receptors (NK-1R, NK-2R, and NK-3R).
Uniqueness: : Substance P (1-9) is unique in its ability to reduce the inactivation of Substance P, thereby prolonging its biological effects. This property makes it a valuable tool in research to study the prolonged activation of the tachykinin receptor system .
Propriétés
IUPAC Name |
2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H77N15O12/c53-24-8-7-17-36(63-49(77)39-18-10-26-66(39)50(78)33(54)16-9-25-59-52(57)58)51(79)67-27-11-19-40(67)48(76)62-35(21-23-42(56)69)45(73)61-34(20-22-41(55)68)46(74)65-38(29-32-14-5-2-6-15-32)47(75)64-37(44(72)60-30-43(70)71)28-31-12-3-1-4-13-31/h1-6,12-15,33-40H,7-11,16-30,53-54H2,(H2,55,68)(H2,56,69)(H,60,72)(H,61,73)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,70,71)(H4,57,58,59) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHHQLNFRHVTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H77N15O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[[(E)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B8262069.png)
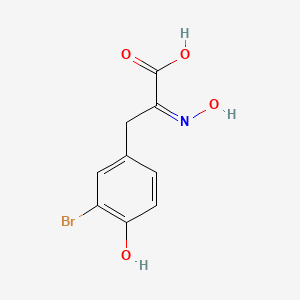
![3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B8262081.png)

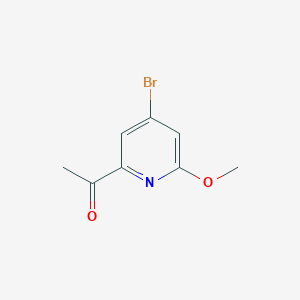
![6-Methyl-N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepin-3-Yl)Methyl)Pyridazin-3-Amine](/img/structure/B8262114.png)
![N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262123.png)
![N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262124.png)
